2-Propyldodecan-1-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Propyldodecan-1-OL is an organic compound with the molecular formula C15H32O. It is a type of alcohol, specifically a long-chain fatty alcohol, which is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its use in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Propyldodecan-1-OL can be synthesized through several methods. One common method involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as coconut oil or palm oil. The hydrogenation process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature to convert the fatty acids or esters into the corresponding alcohol.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propyldodecan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alkanes using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products Formed

Oxidation: 2-Propyldodecanal (aldehyde) or 2-Propyldodecanoic acid (carboxylic acid).

Reduction: 2-Propyldodecane (alkane).

Substitution: 2-Propyldodecyl chloride or bromide (halides).

Wissenschaftliche Forschungsanwendungen

2-Propyldodecan-1-OL has several applications in scientific research and industry:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Wirkmechanismus

The mechanism of action of 2-Propyldodecan-1-OL involves its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, altering the membrane’s fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Dodecanol: A saturated fatty alcohol with a similar structure but without the propyl group.

2-Ethyldodecan-1-OL: Another long-chain fatty alcohol with an ethyl group instead of a propyl group.

2-Methyldodecan-1-OL: A similar compound with a methyl group.

Uniqueness

2-Propyldodecan-1-OL is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

2-Propyldodecan-1-OL, a long-chain alcohol, has drawn attention in various fields due to its potential biological activities. This compound belongs to the class of fatty alcohols and is characterized by its hydrophobic nature. Its applications span from cosmetic formulations to potential therapeutic uses, particularly in antimicrobial and antioxidant activities. This article reviews the biological activities of this compound, supported by research findings and case studies.

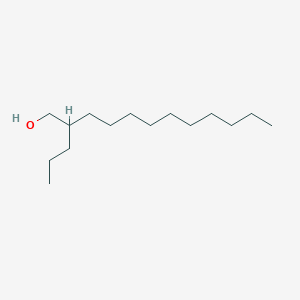

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates a long hydrocarbon chain with a hydroxyl group, which contributes to its solubility properties and biological interactions.

Antimicrobial Activity

Research has indicated that long-chain alcohols like this compound exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes due to their amphiphilic nature. A study demonstrated that fatty alcohols can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Listeria monocytogenes | 10 |

These results suggest that this compound could be a candidate for developing antimicrobial agents, particularly in food preservation and clinical settings.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, thus preventing oxidative stress-related damage.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 50 |

The IC50 values indicate that this compound possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems.

Case Study 1: Antimicrobial Efficacy

A case study investigated the efficacy of this compound against common pathogens in clinical isolates. The study utilized disk diffusion methods to determine the compound's effectiveness. Results showed significant inhibition against Staphylococcus aureus and E. coli, suggesting its potential use in topical formulations for skin infections.

Case Study 2: Antioxidant Properties in Cosmetic Applications

Another case study explored the incorporation of this compound in cosmetic formulations aimed at reducing skin oxidative stress. The study found that formulations containing this compound exhibited enhanced stability and reduced signs of aging in human skin fibroblast cultures.

Eigenschaften

IUPAC Name |

2-propyldodecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-13-15(14-16)12-4-2/h15-16H,3-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAVTZSBXJSGFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560286 |

Source

|

| Record name | 2-Propyldodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126147-11-3 |

Source

|

| Record name | 2-Propyldodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.